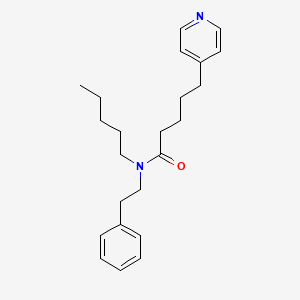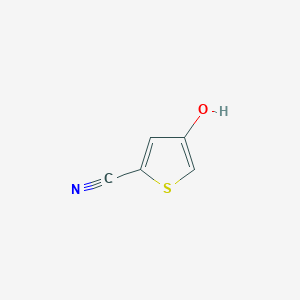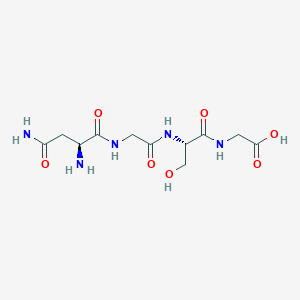![molecular formula C12H8N2S B14251648 2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine CAS No. 231632-03-4](/img/structure/B14251648.png)
2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-5,9-Methano[1,3]thiazolo4,5-hbenzazepine is a complex heterocyclic compound that features a unique structure combining thiazole and benzazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-5,9-Methano[1,3]thiazolo4,5-hbenzazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1H-benzimidazole-2-thione with 1,3-dibromopropane in the presence of triethylamine in refluxing ethanol . Another approach includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-5,9-Methano[1,3]thiazolo4,5-hbenzazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include chloroacetic acid derivatives, triethylamine, and ethanol. Reaction conditions often involve refluxing in ethanol or other suitable solvents .
Major Products
Major products from these reactions include various substituted thiazolo and benzazepine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2H-5,9-Methano[1,3]thiazolo4,5-hbenzazepine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-5,9-Methano[1,3]thiazolo4,5-hbenzazepine involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as acetylcholinesterase and xanthine oxidase, affecting neurotransmission and oxidative stress pathways . The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine: Similar in structure but lacks the benzazepine ring.
Thiazolo[4,5-d]thiazoles: Share the thiazole ring but have different electronic properties and applications.
Benzothiazole: Contains the thiazole ring but is simpler in structure and used in different applications.
Uniqueness
2H-5,9-Methano[1,3]thiazolo4,5-hbenzazepine is unique due to its combination of thiazole and benzazepine rings, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .
Properties
CAS No. |
231632-03-4 |
|---|---|
Molecular Formula |
C12H8N2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
5-thia-7,13-diazatetracyclo[9.3.1.02,10.04,8]pentadeca-1,3,7,9,11,13-hexaene |
InChI |
InChI=1S/C12H8N2S/c1-7-4-13-5-8(1)10-3-12-11(2-9(7)10)14-6-15-12/h2-5H,1,6H2 |
InChI Key |
ABNXNNBXHNTJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CC1=C3C2=CC4=NCSC4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)




![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)



![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)

